Compound Description: This compound serves as a key intermediate in the synthesis of (±)-cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (3) and (±)-cis-N-[1-(2-hydroxy-1-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (4). []
Relevance: This compound shares a similar core structure with N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-4-vinylbenzamide, consisting of a piperidine ring substituted at the 4-position with a propanamide side chain. The key differences lie in the presence of a methyl group on the piperidine ring in compound (2) and the substitution pattern on the propanamide nitrogen atom. []
(±)-cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (3) and (±)-cis-N-[1-(2-hydroxy-1-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (4)
Compound Description: These two compounds are regioisomers resulting from the reaction of (±)-cis-N-(3-methyl-4-piperidyl)-N-phenylpropanamide (2) with styrene oxide. []
Relevance: Compounds (3) and (4) share a core structure with N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-4-vinylbenzamide, featuring a piperidine ring substituted with a propanamide side chain. The structural variations arise from the presence of a 2-hydroxy-2-phenylethyl or 2-hydroxy-1-phenylethyl group on the piperidine nitrogen, a methyl substituent on the piperidine ring, and differences in the propanamide nitrogen substitution pattern. []
Compound Description: This compound demonstrates potent analgesic activity, exhibiting significantly higher potency compared to morphine. []
Relevance: Compound (22) shares structural similarities with N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-4-vinylbenzamide, specifically the presence of a piperidine ring substituted with a phenylethyl group at the 1-position and a carboxylate derivative at the 4-position. Notable differences include the presence of a methyl group on the carboxylate, an oxopropyl group on the piperidine nitrogen, and the absence of a benzamide moiety in compound (22). []
Compound Description: This compound is a potent analgesic, displaying significantly higher potency compared to morphine. []
Relevance: Compound (67) shares structural similarities with N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-4-vinylbenzamide, both possessing a piperidine ring. The differences lie in the 2-(2-thienyl)ethyl group at the 1-position of the piperidine, a methoxymethyl group at the 4-position, and a phenylpropanamide substituent on the nitrogen in compound (67), as opposed to the 2-methylphenyl moiety and vinylbenzamide group in the target compound. []
Compound Description: This compound is a potent analgesic, showing significantly higher potency compared to morphine. []
Relevance: Compound (82) exhibits structural resemblance to N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-4-vinylbenzamide, featuring a piperidine ring substituted with a 2-phenylethyl group at the 1-position and a phenylpropanamide moiety on the nitrogen. The key differences lie in the acetyl group at the 4-position of the piperidine ring and the absence of a vinylbenzamide group in compound (82) compared to the target compound. []
Compound Description: This compound is a potent and selective kappa opioid receptor antagonist. []
Relevance: This compound, although structurally distinct from N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-4-vinylbenzamide, exemplifies a class of kappa opioid receptor antagonists with a 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core structure. Understanding the structure-activity relationships of JDTic analogs provides insights into potential modifications of N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-4-vinylbenzamide for modulating its activity at opioid receptors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.